![molecular formula C19H20FN7O3S B2641218 ethyl 4-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 863459-81-8](/img/structure/B2641218.png)

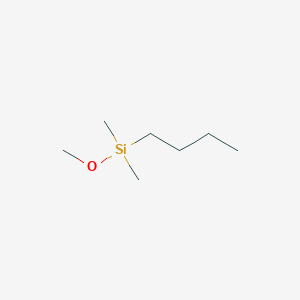

ethyl 4-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of the 1,2,4-triazolo[4,5-d]pyrimidine class . This class of compounds has been found to be remarkably versatile in drug design due to its structural similarity with purines . They have been proposed as possible surrogates of the purine ring and have been described as potentially viable bio-isosteres of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Synthesis Analysis

The synthesis of such compounds often involves copper-catalyzed reactions . For example, a microwave-assisted copper-catalyzed approach has been used to synthesize a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The ring system of these compounds is isoelectronic with that of purines . Depending on the choice of substituents, the ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Chemical Reactions Analysis

The reactions involved in the synthesis of these compounds often involve copper-catalyzed reactions . For example, a microwave-assisted copper-catalyzed approach has been used to synthesize a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can vary. For example, one compound was described as a yellow solid with a melting point of 328–330 °C .Aplicaciones Científicas De Investigación

PPARα, -γ, and -δ Agonist

The compound is similar to a triple-acting PPARα, -γ, and -δ agonist . These agonists are important in the regulation of lipid metabolism, glucose homeostasis, and inflammation, and are therefore potential targets for the treatment of metabolic diseases.

c-Met Inhibition

Compounds with similar structures have shown potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition . This could be useful in the treatment of various types of cancer, as c-Met plays a crucial role in cancer cell growth, survival, and metastasis.

GABA A Modulating Activity

These compounds have shown GABA A allosteric modulating activity . GABA A receptors are a type of neurotransmitter receptor, and modulating their activity can have effects on mood, anxiety, and sleep.

Use in Solar Cells

Some of these compounds have been incorporated into polymers for use in solar cells . The unique properties of these compounds could potentially improve the efficiency of solar cells.

BACE-1 Inhibition

Compounds with similar structures have demonstrated BACE-1 inhibition . BACE-1 is an enzyme that plays a key role in the production of amyloid-beta peptides in Alzheimer’s disease, so inhibitors could potentially be used in the treatment of this disease.

Fluorescent Probes

These compounds have been used as fluorescent probes . Fluorescent probes are used in various fields of research, including biology and chemistry, to study the properties and behaviors of other molecules.

Mecanismo De Acción

Targets of Action

The compound contains a triazolopyrimidine moiety , which is often found in bioactive molecules and drugs. Compounds containing a triazole are known to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . Therefore, the targets of this compound could be diverse depending on its specific structure and functional groups.

Mode of Action

The mode of action of this compound would depend on its specific targets. For instance, if it targets enzymes, it might inhibit their activity, leading to a decrease in the production of certain molecules. If it targets receptors, it might either activate or inhibit them, leading to changes in cell signaling .

Biochemical Pathways

The compound could potentially affect various biochemical pathways depending on its targets. For example, if it has anti-inflammatory properties, it might affect pathways related to inflammation, such as the NF-kB pathway .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), would depend on its chemical structure. For instance, the presence of a piperazine moiety might influence its physicochemical properties and thus its pharmacokinetics .

Result of Action

The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if it has anti-inflammatory properties, it might reduce inflammation in the body .

Direcciones Futuras

The 1,2,4-triazolo[4,5-d]pyrimidine class of compounds has found numerous applications in medicinal chemistry . They have been proposed as possible surrogates of the purine ring and have been described as potentially viable bio-isosteres of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . Therefore, they hold promising potential for further exploration in drug design .

Propiedades

IUPAC Name |

ethyl 4-[2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN7O3S/c1-2-30-19(29)26-9-7-25(8-10-26)15(28)11-31-18-16-17(21-12-22-18)27(24-23-16)14-5-3-13(20)4-6-14/h3-6,12H,2,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUWJJQXXZLPIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2641135.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2641138.png)

![Thiadiazol-4-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2641140.png)

![5-((2,5-difluorophenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2641143.png)

![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]methanesulfonamide](/img/structure/B2641144.png)

![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2-fluorophenyl)methanone](/img/structure/B2641146.png)

![2-{[4-(Difluoromethoxy)-3-methoxyphenyl]formamido}acetic acid](/img/structure/B2641155.png)

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2641156.png)

![(3R,3aR,6aR)-2,3,6-trihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one](/img/no-structure.png)